Virkon

Description

Historical Context of Oxidative Disinfectant Development

The practice of disinfection has roots in ancient civilizations, with early methods involving boiling water or using copper vessels for purification wikipedia.org. The modern era of disinfection began in the 19th century, witnessing the introduction of various chemical agents. Chlorine gas, first prepared in 1774, became widely used for water disinfection by 1908, significantly reducing waterborne diseases wikipedia.orgsigmaaldrich.com. Oxidizing agents, including hypochlorites, peroxides, and permanganates, emerged as key disinfectants due to their ability to induce oxidation-reduction reactions within microbial cells, damaging cellular components like proteins and DNA americanelements.comnih.govnih.gov. Hydrogen peroxide, for instance, has been utilized for wound disinfection and surface cleaning, with its antimicrobial action further enhanced by surfactants and organic acids americanelements.comnih.govatamankimya.com. Peracetic acid also gained recognition as a powerful peroxygen compound for sterilization sigmaaldrich.comamericanelements.com.

Virkon itself, launched in 1986, marked a significant advancement as one of the first oxidative disinfectants specifically formulated for agricultural applications, setting new benchmarks in biosecurity protocols atamankimya.com.

Role of this compound in Modern Biosecurity Paradigms

This compound plays a crucial role in modern biosecurity, particularly in preventing and controlling disease outbreaks in animal agriculture and healthcare settings. It is widely adopted for hard surface disinfection in diverse facilities, including livestock production, veterinary hospitals, laboratories, and food processing plants wikipedia.orgfishersci.fifishersci.caamericanelements.com. Its application extends to surfaces, equipment, vehicles, aerial disinfection, and water delivery systems, offering a versatile solution for comprehensive biosecurity programs americanelements.comwikipedia.orgwikipedia.orgnih.gov.

A key advantage of this compound is its proven efficacy under challenging "real-world" conditions, such as low temperatures (down to 4°C) and in the presence of organic matter, factors that can significantly reduce the effectiveness of other disinfectant chemistries atamankimya.comwikipedia.orgnih.goveasychem.org. This resilience ensures consistent performance, which is vital for emergency disease control, as exemplified by its use against pathogens like African Swine Fever (ASF), Foot and Mouth Disease (FMD), and Avian Influenza wikipedia.orgwikipedia.orgnih.gov. The broad-spectrum activity of this compound, coupled with the absence of observed microbial resistance development, underscores its importance in maintaining effective long-term biosecurity measures atamanchemicals.comamericanelements.comfishersci.se.

Theoretical Frameworks of Broad-Spectrum Disinfection

Broad-spectrum disinfection refers to the ability of a disinfectant to inactivate or destroy a wide range of microorganisms, including bacteria, viruses, and fungi atamankimya.commpg.denih.gov. Disinfectants generally achieve this by disrupting the cellular integrity or metabolic processes of microbes nih.gov.

This compound's broad-spectrum efficacy is rooted in its oxidative chemistry. Its active ingredients, primarily peroxygen compounds, initiate radical-ion reactions that lead to widespread, irreversible damage to microbial structures americanelements.comfishersci.seamericanelements.comeasychem.orgfishersci.nl. Specifically, this compound oxidizes sulfur bonds within proteins and enzymes, which are vital for cellular function, leading to the disruption of the cell membrane and subsequent rupture of the cell wall atamanchemicals.comamericanelements.com. This non-specific mode of action minimizes the potential for microorganisms to develop resistance, a common concern with targeted antimicrobial agents atamanchemicals.comamericanelements.comfishersci.se.

The effectiveness of disinfectants can be influenced by environmental factors such as temperature, contact time, and the presence of organic challenge americanelements.comatamankimya.comatamankimya.comwikipedia.orgeasychem.org. Oxidative disinfectants, like this compound, are particularly advantageous as their mechanism of action is less susceptible to temperature fluctuations compared to other chemical classes, maintaining efficacy even at lower temperatures easychem.org. Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), define broad-spectrum disinfecting claims based on rigorous testing against specific bacterial strains, including Staphylococcus aureus and Salmonella enterica nih.gov.

Data Tables

Table 1: Key Active Ingredients of this compound and their Approximate Concentrations

| Chemical Compound | Approximate Concentration (% w/w) | Role in this compound |

| Potassium peroxymonosulfate (B1194676) | 21.41% - 70% atamanchemicals.comfishersci.canih.gov | Primary Oxidizing Agent wikipedia.orgwikipedia.org |

| Sodium chloride | 1.50% atamanchemicals.comfishersci.canih.gov | Synergist, Inorganic Buffer atamanchemicals.com |

| Sodium dodecylbenzenesulfonate | 10% - 20% fishersci.ca | Surfactant, Detergent wikipedia.org |

| Sulfamic acid | 3% - 5% fishersci.cafishersci.ca | Cleaning Agent, Acidic Component wikipedia.orgfishersci.ca |

| Malic acid | 1% - 10% fishersci.cafishersci.ca | Organic Acid, Buffer atamanchemicals.comwikipedia.org |

| Potassium hydrogensulphate | 1% - 3% fishersci.cafishersci.ca | Inorganic Buffer atamanchemicals.com |

| Dipotassium peroxodisulphate | 1% - 5% fishersci.ca | Peroxygen Compound atamanchemicals.com |

Table 2: this compound's Efficacy Against Pathogen Types

| Pathogen Type | Number of Strains/Families | Examples of Pathogens Controlled |

| Viruses | >100 strains in 22 families fishersci.seatamankimya.com | Foot and Mouth Disease (FMD), Avian Influenza, SARS-CoV-2, HIV, Norovirus, Influenza A atamanchemicals.comwikipedia.orgfishersci.sefishersci.caamericanelements.comwikipedia.orgnih.govnih.govfishersci.nl |

| Bacteria | >400 strains fishersci.seatamankimya.com | Salmonella, Campylobacter, MRSA, VRE, E. coli O157:H7, Staphylococcus aureus atamanchemicals.comwikipedia.orgatamankimya.comfishersci.caamericanelements.comwikipedia.orgnih.govfishersci.nl |

| Fungi | >60 strains atamankimya.com | Aspergillus niger, Candida albicans, Trichophyton mentagrophytes atamanchemicals.comwikipedia.orgatamankimya.com |

Structure

2D Structure

Properties

CAS No. |

28831-12-1 |

|---|---|

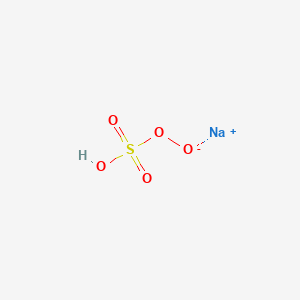

Molecular Formula |

HNaO5S |

Molecular Weight |

136.06 g/mol |

IUPAC Name |

sodium;oxido hydrogen sulfate |

InChI |

InChI=1S/Na.H2O5S/c;1-5-6(2,3)4/h;1H,(H,2,3,4)/q+1;/p-1 |

InChI Key |

BUFQZEHPOKLSTP-UHFFFAOYSA-M |

SMILES |

OS(=O)(=O)O[O-].[Na+] |

Canonical SMILES |

OS(=O)(=O)O[O-].[Na+] |

Synonyms |

monoperoxysulfate monoperoxysulfate, disodium salt monoperoxysulfate, sodium salt sodium peroxysulfate Virkon |

Origin of Product |

United States |

Mechanistic Insights into Virkon’s Biocidal Action

Oxidation Reactions as a Primary Mechanism of Microbial Inactivation

The fundamental biocidal activity of Virkon is driven by oxidation. bellsouth.com.aunexles.com The principal active component, potassium peroxymonosulfate (B1194676), is a potent oxidizing agent that initiates a cascade of disruptive reactions upon contact with microorganisms. atamanchemicals.comnih.gov This oxidative power is further enhanced by a synergistic blend of other ingredients, including surfactants, organic acids, and inorganic buffers, which facilitate the penetration of the disinfectant and optimize the conditions for these chemical attacks. syndel.comfishersci.co.uk

The oxidative process disrupts key molecular structures and compounds essential for microbial survival, leading to widespread, irreversible damage and the subsequent destruction of the microorganism. lanxess.comvioxten.com This powerful oxidative potential is a key reason for this compound's broad-spectrum efficacy against viruses, bacteria, and fungi. wikipedia.orgsyndel.com The reactions are rapid and effective even at low temperatures and in the presence of organic matter. bellsouth.com.aunih.gov

Disruption of Microbial Structural Integrity and Cellular Components

This compound’s oxidative assault is directed at the fundamental building blocks of microbial life, leading to a catastrophic failure of structural and functional integrity.

Protein Oxidation and Denaturation

A primary target of this compound's oxidative chemistry is the proteins and enzymes that are crucial for a microorganism's survival. lanxess.comyoutube.com The disinfectant works by oxidizing critical bonds within these protein structures, particularly the sulfur bonds found in amino acids like cysteine and methionine. syndel.combellsouth.com.aunexles.com This oxidation leads to the denaturation of proteins, altering their three-dimensional structure and rendering them non-functional. This disruption of essential proteins and enzymes is a key factor in the inactivation of the microorganism. youtube.com The consequence of this widespread protein damage is the fragmentation of the cell structure, ultimately leading to the death of the organism. youtube.com

Damage to Nucleic Acids and Genetic Material

For true inactivation and to prevent replication, the destruction of the microorganism's genetic material is paramount. fishersci.co.uk this compound's active ingredient, potassium peroxymonosulfate, has been shown to react with and damage nucleic acids, including both DNA and RNA. atamanchemicals.com This oxidative damage to the genetic material ensures that the microorganism cannot replicate or remain infectious. Research has indicated that this compound has a synergistic effect on nucleic acids, contributing to its virucidal efficacy by targeting the viral genome. nih.gov Studies have also demonstrated this compound's effectiveness in removing contaminating DNA from surfaces. nih.gov

Non-Specific Nature of Oxidative Damage and Implications for Microbial Targets

The oxidative mechanism of this compound is inherently non-specific, allowing it to act on a diverse range of microbial targets. lanxess.comfishersci.co.uk This broad-spectrum activity is a significant advantage, as it is effective against a wide variety of pathogens, including bacteria, viruses, and fungi. wikipedia.orgsyndel.comvetoquinol.ca The disinfectant has been independently proven effective against over 100 strains of viruses in 22 viral families, over 400 strains of bacteria, and more than 60 strains of fungi. moh.gov.my

This non-specific mode of action also means that the development of microbial resistance to this compound is highly unlikely. syndel.combellsouth.com.au Unlike some disinfectants that have very specific molecular targets, this compound's comprehensive oxidative assault on multiple cellular components makes it difficult for microorganisms to develop effective resistance mechanisms. lanxess.comyoutube.com

The following tables provide an overview of this compound's efficacy against various microorganisms and summarize its mechanistic action on key cellular components.

Table 1: Documented Efficacy of this compound Against a Range of Pathogens

| Microorganism Type | Specific Pathogens Tested | General Efficacy | Supporting Evidence |

| Bacteria | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Enterococcus hirae, Mycobacterium smegmatis | Demonstrated bactericidal activity in suspension and carrier tests. nih.govnih.gov | Effective against over 400 strains of bacteria. moh.gov.my |

| Viruses | Poliovirus, Hepatitis B Virus, Canine Coronavirus, Feline Infectious Peritonitis Virus, Porcine Epidemic Diarrhea Virus, Avian Infectious Bronchitis Virus, Transmissible Gastroenteritis Virus | Proven virucidal activity against a broad range of enveloped and non-enveloped viruses. nih.govvetoquinol.canih.govnih.gov | Effective against over 100 strains of virus in 22 viral families. moh.gov.my |

| Fungi | Saprolegnia parasitica | Demonstrated fungicidal activity, inhibiting spore germination and mycelial growth. nih.gov | Effective against over 60 strains of fungi. moh.gov.my |

Table 2: Mechanistic Summary of this compound's Action on Microbial Components

| Cellular Component | Mechanism of Action | Biocidal Consequence | Supporting Evidence |

| Proteins (Structural & Viral Capsids) | Oxidation of sulfur bonds and other key amino acid residues, leading to denaturation. | Loss of structural integrity, disruption of cellular processes, and inactivation of viral particles. syndel.comlanxess.combellsouth.com.au | Leads to widespread, irreversible damage and fragmentation of the cell. lanxess.comyoutube.com |

| Enzymes | Oxidation of sulfur bonds within the enzyme structure, disrupting active sites. | Impairment and complete loss of catalytic function, leading to metabolic collapse. syndel.comnexles.com | Interrupts essential functions within the cell membrane. nexles.com |

| Nucleic Acids (DNA & RNA) | Oxidative damage to the genetic material. | Prevention of microbial replication and infectivity. atamanchemicals.comfishersci.co.uk | Has a synergistic effect on nucleic acids, contributing to its virucidal action. nih.gov |

| Cell Membrane | Disruption of membrane protein and lipid function through oxidation. | Increased permeability and eventual rupture of the cell wall, leading to cell lysis. syndel.combellsouth.com.aunexles.com | Causes the rupturing of the cell wall. syndel.com |

Spectrum of Virkon’s Efficacy Against Microorganisms

Virucidal Efficacy Studies

Virkon exhibits potent virucidal activity against both enveloped and non-enveloped viruses, a critical aspect for biosecurity and disease control. Independent studies have confirmed its effectiveness against over 100 strains of viruses belonging to 22 viral families kebomed.dkbiosicurezzaweb.netlanxess.com.

Enveloped Viruses (e.g., Coronaviruses, African Swine Fever Virus)

This compound S has demonstrated significant efficacy against enveloped viruses, which are generally more susceptible to disinfectants due to their outer lipid layer.

African Swine Fever Virus (ASFV): this compound S has been independently proven effective against African Swine Fever Virus (ASFV), a highly virulent DNA virus causing severe economic losses in the swine industry lanxess.comporkcheckoff.orgmdpi.com. Studies have shown that this compound S (1%) can inactivate greater than 3 log10 of ASFV on both non-porous stainless steel and porous concrete surfaces porkcheckoff.org. Its efficacy against ASFV has been confirmed across various dilutions and contact times, even under challenging conditions such as low temperatures and the presence of organic matter This compound.selanxess.com.

Table 1: Virucidal Efficacy of this compound S against African Swine Fever Virus (ASFV)

| Virus Strain | This compound S Dilution | Contact Time | Efficacy (Log Reduction) | Reference |

| ASF virus isolate LIL | 1:800 | 15 seconds | Effective (DEFRA type method) | This compound.seepa.gov |

| ASF virus strain BA71V | 1:200 | 5 minutes | Effective (EN 14675 modified) | This compound.se |

| ASF virus strain BA71V | 1:500 | 5 minutes | Effective (EN 14675 modified) | This compound.se |

| ASF virus strain BA71V | 1:100 | 60 minutes | Effective (CISA-INIA EN 14675 mod) | This compound.se |

| ASFV (dried in soil load) | 1% | 10 minutes | >3 log10 inactivation on stainless steel | porkcheckoff.org |

| ASFV (dried in soil load) | 1% | Longer contact time | >3 log10 inactivation on porous concrete | porkcheckoff.org |

Coronaviruses: While specific detailed studies on human coronaviruses were not provided in the snippets, this compound S is broadly recognized for its efficacy against enveloped viruses, including those within the Coronavirus family, based on its established broad-spectrum activity against over 100 strains of viruses across 22 viral families kebomed.dkbiosicurezzaweb.netlanxess.com. Its mechanism of action, which involves oxidation of key viral structures, is effective against the lipid envelope characteristic of coronaviruses kebomed.dk.

Non-Enveloped Viruses (e.g., Poliovirus, Human Enterovirus 71)

Non-enveloped viruses are generally more resistant to disinfectants compared to enveloped viruses cambridge.org. Despite this, this compound has demonstrated efficacy against several significant non-enveloped viral pathogens.

Poliovirus: A 1% solution of this compound has shown virucidal activity against poliovirus in suspension tests researchgate.netresearchgate.netnih.gov. This indicates its capability to inactivate resilient non-enveloped viruses under laboratory conditions.

Human Enterovirus 71 (HEV71): Studies have investigated the efficacy of this compound S against Human Enterovirus 71 (HEV71), a causative agent of severe hand, foot, and mouth disease. Applying this compound S at 1% or 2% concentration resulted in at least a one log10 reduction of HEV71 titer with a ten-minute contact time nih.gove-mjm.org. Complete inactivation of the virus was achieved when four repeated sprays of 1% or 2% this compound S were applied to surfaces with dried HEV71 nih.gove-mjm.org.

Table 2: Virucidal Efficacy of this compound S against Non-Enveloped Viruses

| Virus | This compound S Concentration | Contact Time | Efficacy | Reference |

| Poliovirus | 1% | Suspension test | Virucidal activity observed | researchgate.netresearchgate.netnih.gov |

| Human Enterovirus 71 (HEV71) | 1% or 2% | 10 minutes | ≥1 log10 reduction; complete inactivation with four sprays | nih.gove-mjm.org |

Efficacy Against Specific Viral Families and Strains

This compound S possesses a broad spectrum of virucidal activity, independently proven against a wide array of viral pathogens. This includes over 100 strains of viruses in 22 viral families kebomed.dkbiosicurezzaweb.netlanxess.com. Notable examples include its effectiveness against Foot and Mouth Disease virus (FMDv), Porcine Reproductive and Respiratory Syndrome virus (PRRSv), Porcine Circovirus type 2 (PCV2), Porcine Epidemic Diarrhoea virus (PEDv), and Avian Influenza lanxess.compipevet.comstowag.com. This extensive efficacy profile makes this compound S a disinfectant of choice for emergency disease control and routine biosecurity in various settings lanxess.comlanxess.com.

Bactericidal Efficacy Studies

This compound also demonstrates significant bactericidal activity against a broad range of Gram-positive and Gram-negative bacteria, including common pathogens found in agricultural and healthcare environments. Independent studies have proven its efficacy against over 400 strains of bacteria kebomed.dkbiosicurezzaweb.netlanxess.com.

Gram-Positive Bacteria (e.g., Staphylococcus aureus, Enterococcus hirae)

This compound is effective against key Gram-positive bacterial species.

Staphylococcus aureus: A 1% this compound solution has consistently shown bactericidal activity against Staphylococcus aureus in both suspension and carrier tests, with effective contact times as short as 5 minutes researchgate.netresearchgate.netnih.gov. Research indicates that 1% this compound S can achieve a 3.37 log reduction of S. aureus within 5 minutes and complete inhibition (100%) after 30 minutes of contact researchgate.net. This compound S is also effective against Methicillin-resistant Staphylococcus aureus (MRSA) strains kebomed.dklanxess.com.

Enterococcus hirae: Similar to S. aureus, 1% this compound has demonstrated bactericidal activity against Enterococcus hirae in suspension and carrier tests within 5 minutes researchgate.netresearchgate.netnih.gov. Minimum Bactericidal Concentration (MBC) values for the enterococci group have been reported as 0.750 g/L in assays without interfering substances (NIS) and 4.911 g/L with low interfering substances (LIS) mdpi.com.

Table 3: Bactericidal Efficacy of this compound against Gram-Positive Bacteria

| Bacterium | This compound Concentration | Contact Time | Efficacy (Log Reduction/Inhibition) | Test Method | Reference |

| Staphylococcus aureus | 1% | 5 minutes | Bactericidal activity | Suspension/Carrier test | researchgate.netresearchgate.netnih.gov |

| Staphylococcus aureus | 1% | 5 minutes | 3.37 log reduction | In-vitro study | researchgate.net |

| Staphylococcus aureus | 1% | 30 minutes | 100% inhibition | In-vitro study | researchgate.net |

| Staphylococcus pseudintermedius | 0.625 g/L | MBC (NIS) | Inactivation | In-vitro study | mdpi.com |

| Enterococcus hirae | 1% | 5 minutes | Bactericidal activity | Suspension/Carrier test | researchgate.netresearchgate.netnih.gov |

| Enterococcus spp. | 0.750 g/L | MBC (NIS) | Inactivation | In-vitro study | mdpi.com |

Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli, Salmonella enterica)

This compound is highly effective against a variety of Gram-negative bacteria, which are often associated with environmental contamination and disease.

Pseudomonas aeruginosa: A 1% this compound solution has shown bactericidal activity against Pseudomonas aeruginosa in both suspension and carrier tests, with complete biocidal activity observed after 5 minutes of contact researchgate.netresearchgate.netnih.gov. The MBC for Pseudomonas spp. was determined to be 0.938 g/L (NIS) and 1.000 g/L (LIS) mdpi.com.

Escherichia coli: this compound at 1% concentration has demonstrated bactericidal activity against Escherichia coli in suspension and carrier tests within 5 minutes researchgate.netresearchgate.netnih.gov. Studies have shown that 1% this compound S can achieve a 2.21 log reduction of E. coli within 5 minutes, increasing to 3.31 log reduction at 15 minutes, and 4.67 log reduction at 30 minutes researchgate.net. The MBC for E. coli was 1.250 g/L (NIS) and 2.542 g/L (LIS) mdpi.com.

Salmonella enterica: this compound S is highly active against prevalent Salmonella strains responsible for food poisoning, including Salmonella enteritidis, Salmonella typhimurium, Salmonella virchow, Salmonella infantis, and Salmonella hadar biosicurezzaweb.netlanxess.com. A 1% this compound S solution can achieve a 3.02 log reduction of Salmonella typhimurium within 5 minutes, increasing to 4.97 log reduction at 15 minutes, and 6.5 log reduction at 30 minutes researchgate.net. Fogging with this compound S has also been shown to reduce Salmonella enterica counts on various surfaces in veterinary settings researchgate.netbiosicurezzaweb.net.

Table 4: Bactericidal Efficacy of this compound against Gram-Negative Bacteria

| Bacterium | This compound Concentration | Contact Time | Efficacy (Log Reduction/Inhibition) | Test Method | Reference |

| Pseudomonas aeruginosa | 1% | 5 minutes | Bactericidal activity | Suspension/Carrier test | researchgate.netresearchgate.netnih.gov |

| Pseudomonas spp. | 0.938 g/L | MBC (NIS) | Inactivation | In-vitro study | mdpi.com |

| Escherichia coli | 1% | 5 minutes | Bactericidal activity | Suspension/Carrier test | researchgate.netresearchgate.netnih.gov |

| Escherichia coli | 1% | 5 minutes | 2.21 log reduction | In-vitro study | researchgate.net |

| Escherichia coli | 1% | 30 minutes | 4.67 log reduction | In-vitro study | researchgate.net |

| E. coli group | 1.250 g/L | MBC (NIS) | Inactivation | In-vitro study | mdpi.com |

| Salmonella enterica | 1% | 5 minutes | Bactericidal activity | Suspension/Carrier test | researchgate.netresearchgate.netnih.gov |

| Salmonella typhimurium | 1% | 5 minutes | 3.02 log reduction | In-vitro study | researchgate.net |

| Salmonella typhimurium | 1% | 30 minutes | 6.5 log reduction | In-vitro study | researchgate.net |

Factors Modulating Virkon’s Efficacy

Influence of Organic Matter on Biocidal Activity

The presence of organic matter, such as blood, soil, feces, and other biological debris, is a significant challenge for most chemical disinfectants. Organic materials can react with the active ingredients, potentially neutralizing them or creating a physical barrier that protects microorganisms from contact with the disinfectant.

To evaluate the performance of disinfectants under realistic conditions, standardized laboratory tests often incorporate an "organic load" to simulate the presence of dirt and biological fluids. These models are crucial for determining a disinfectant's robustness. Common experimental models include:

Suspensions of Yeast or Dried Feces: The Chick-Martin test, for instance, uses yeast suspension or dried human feces to simulate organic matter when determining the phenol (B47542) coefficient of a disinfectant.

Serum and Blood Products: Standardized methods, such as those from ASTM International, frequently use serum, like Fetal Bovine Serum (FBS), as an organic load in virucidal testing protocols. researchgate.net Defibrinated sheep blood and bovine serum albumin (BSA) are also utilized in European Norm (EN) standards to create "dirty" conditions for testing.

Animal Manure: For agricultural applications, studies have utilized suspensions of chicken manure to evaluate disinfectant efficacy against poultry pathogens. researchgate.net

Soil Matrices: Research into environmental decontamination has assessed disinfectant performance in various non-sterilized soil types, including clay, sand, and loam, to simulate efficacy on porous, contaminated ground.

While Virkon is formulated to be effective in the presence of organic matter, its biocidal activity can be significantly reduced under high organic loads. Research has shown that the presence of visible organic material on surfaces can interfere with the antibacterial efficacy of this compound solutions. For example, studies on the effectiveness of this compound in boot baths have highlighted that dipping boots without the prior removal of debris was ineffective. Previous research supports the finding that the efficacy of this compound is reduced when applied in the presence of organic matter.

Conversely, manufacturer data and some studies indicate a high tolerance for organic challenge. Efficacy tests for a 1% this compound solution are often conducted in the presence of a 5% organic load to substantiate these claims. syndel.com One study demonstrated that even with a heavy organic load from chicken manure, this compound was effective in reducing Newcastle Disease Virus. researchgate.net However, research on different soil types found that clay and loam soils had a "quenching" effect on the peroxygen-based disinfectant, leading to decreased efficacy, particularly as the time between disinfectant application and viral contamination increased. This suggests that the type and concentration of the organic load are critical variables. The greatest reduction in bacterial counts is typically observed on non-porous, horizontal surfaces that have been pre-cleaned. researchgate.netbiosicurezzaweb.net

Impact of Contact Time on Microbial Inactivation Kinetics

Contact time—the period during which a surface or item is exposed to the disinfectant solution—is a critical determinant of efficacy. The kinetics of microbial inactivation vary significantly depending on the target microorganism, the concentration of the disinfectant, and the presence of other modulating factors. For most applications on hard, non-porous surfaces, a minimum contact time of 10 minutes is recommended. syndel.comepa.govlanxess.com

Research demonstrates a clear relationship between contact time and the level of microbial reduction. For instance, a study on SARS-CoV-2 inactivation showed that while the majority of the viral load was degraded within the first minute of contact with a 1% potassium monopersulfate solution, complete inactivation was achieved by the 5-minute mark. nih.gov However, more resistant organisms require longer exposure. Studies on sporicidal activity found that a 1% this compound solution required 15 to 20 minutes to achieve a 1-log reduction of Bacillus spores. researchgate.net The efficacy against fungi can also be time-dependent, with one study noting virucidal activity against poliovirus in 15 minutes but no fungicidal activity against certain molds even after 60 minutes of contact.

The necessary contact time is also linked to disinfectant concentration and the specific pathogen. Shorter contact times of one minute have been shown to be effective against certain poultry viruses, while complete inactivation of the African Swine Fever virus was achieved in five minutes. epa.govlanxess.com

| Target Microorganism | Concentration | Contact Time | Result | Source |

|---|---|---|---|---|

| SARS-CoV-2 | 1% KMPS | 1 minute | ~4.25 log reduction | nih.gov |

| SARS-CoV-2 | 1% KMPS | 5 minutes | Complete inactivation | nih.gov |

| African Swine Fever Virus | 1:200 (~0.5%) | 5 minutes | Complete inactivation | lanxess.com |

| General Bacteria/Viruses (Surfaces) | 1% | 10 minutes | Standard recommended time | syndel.comepa.gov |

| Bacillus spores | 1% | 15-20 minutes | 1-log reduction | researchgate.net |

| Vegetative Bacteria | 1% | 5 minutes | Bactericidal activity | |

| Poliovirus | 1% | 15 minutes | Virucidal activity |

Effects of Temperature on Disinfectant Performance

Temperature can significantly influence the rate of chemical reactions, and thus the efficacy of many disinfectants. The biocidal activity of certain chemistries, such as aldehydes and quaternary ammonium (B1175870) compounds, is known to decrease as temperatures fall. lanxess.com This can necessitate longer contact times or higher concentrations to achieve the same level of disinfection in cold environments. lanxess.com

This compound's efficacy is notably less affected by low temperatures. lanxess.com Its mechanism of action is based on oxidative chemistry, which involves radical-ion reactions that are not highly dependent on temperature. lanxess.com As a result, oxidizing compounds like this compound can be used in both warm and cold conditions without a significant drop in reaction rate or efficacy. lanxess.com

Numerous independent studies have confirmed that this compound S maintains effective activity at low temperatures. lanxess.comlanxess.com

It has been shown to be effective against a range of poultry and swine viruses at 5°C (41°F). lanxess.com

Testing against the African Swine Fever virus was conducted at 10°C (50°F) to simulate real-world farm conditions, with this compound S achieving complete inactivation in five minutes. lanxess.com

One comparative study noted that a 0.5% this compound S solution achieved a >4 log reduction of pathogens in 10 minutes at temperatures as low as -10°C (14°F), whereas a 1% glutaraldehyde (B144438) solution failed to achieve a similar reduction in 30 minutes at 4°C (39°F). nexles.com

This relative temperature independence allows for more consistent performance in environments where temperature control is difficult, such as in agricultural settings during winter. lanxess.com

Influence of pH and Water Hardness on Solution Stability and Efficacy

The chemical composition of the water used to dilute a disinfectant concentrate can impact its performance. Water hardness, caused by dissolved minerals like calcium and magnesium, can inactivate some disinfectant agents. This compound is formulated with inorganic buffers and surfactants to maintain its efficacy in the presence of hard water. syndel.com

Standard efficacy testing of this compound is typically performed in the presence of hard water, often at levels of 400 ppm as specified by the AOAC International (or 200 ppm for California). syndel.com This demonstrates its utility in real-world conditions where purified water is not available. The inorganic buffers in the formulation create a stable, acidic solution with a pH of approximately 2.2-2.6 for a 1% solution, which is optimal for the peroxygen chemistry. syndel.com

While the solution is robust, very hard water can affect its long-term stability. Research has shown that a 1% this compound solution stored in water with a hardness of 350 ppm experiences a 20% loss of activity after 14 days. syndel.comvetoquinol.ca For this reason, and in accordance with good practice, it is generally recommended that prepared solutions be replaced after 5 to 7 days, or sooner if the solution becomes visibly soiled. syndel.comlanxess.com

Surface Substrate Interactions and Efficacy (e.g., porous vs. non-porous surfaces, wood, Styrofoam, dental casts)

Porous vs. Non-Porous Surfaces Generally, achieving effective disinfection on porous surfaces is more challenging than on non-porous ones. Porous materials can absorb the disinfectant, reducing the available contact time and potentially trapping microorganisms within the substrate, shielding them from the chemical agent. Studies have shown that this compound's efficacy is greatest on non-porous horizontal surfaces. researchgate.netbiosicurezzaweb.net Research involving soil, a highly porous matrix, found that efficacy was lower in absorbent clay and loam soils compared to sand.

Wood Wood is a common porous material in agricultural and veterinary settings. This compound S is often recommended for disinfecting wood because its formulation allows it to penetrate the surface effectively without causing significant damage to the material.

Styrofoam Specific research on the efficacy of this compound on Styrofoam surfaces is limited. However, as a non-porous plastic, it is expected that this compound would be effective on clean Styrofoam surfaces, consistent with its performance on other hard, non-porous materials.

Mechanisms and Occurrence of Microbial Resistance to Virkon

Absence of Evidence for Developed Resistance to Virkon

A significant characteristic of this compound is the consistent absence of evidence for developed microbial resistance. Multiple independent studies and analyses by leading veterinary laboratories have concluded that this compound is not associated with the development of resistance in disease-causing bacteria jakmarketing.co.uklanxess.comspectrumchemical.comsyndel.comagrisales-inc.comnexles.com. This robust resistance profile is a direct consequence of its broad-spectrum, non-selective oxidative mode of action, which causes extensive and irreversible damage to microbial cells, making it difficult for microorganisms to adapt or mutate to circumvent its effects lanxess.comjakmarketing.co.uklanxess.comspectrumchemical.comlanxess.com. This attribute is crucial, as it eliminates the necessity for disinfectant rotation, a practice often employed with other disinfectant chemistries to mitigate resistance buildup lanxess.comsyndel.comagrisales-inc.combiosicurezzaweb.net.

Comparative Analysis with Disinfectants Prone to Resistance Development

This compound stands apart from certain other disinfectant chemistries that are more susceptible to inducing microbial resistance. Its oxidative mechanism contrasts sharply with disinfectants that rely on specific toxicological effects, such as quaternary ammonium (B1175870) compounds (QACs) and aldehydes (e.g., formaldehyde (B43269) and glutaraldehyde) lanxess.comjakmarketing.co.uklanxess.comnih.gov. These latter categories, due to their more targeted actions, can inadvertently select for resistant microbial strains over time.

Comparative studies have demonstrated this compound's superior performance in terms of speed of kill and sustained efficacy, even in the presence of organic challenge, which often compromises the effectiveness of other disinfectants lanxess.comjakmarketing.co.uk. For example, in boot dip disinfection, this compound S achieved effective disinfection in 30 seconds after boot cleaning, whereas a QAC disinfectant required an impractical five-minute soak to provide adequate disinfection lanxess.comjakmarketing.co.uk. The multi-site attack of this compound's oxidative chemistry makes it significantly less likely to select for or induce specific resistance mechanisms in microorganisms, thereby reducing the risk of resistance development that is observed with many other disinfectant types lanxess.comjakmarketing.co.uklanxess.comspectrumchemical.comlanxess.com.

The broad-spectrum efficacy of this compound has been independently proven against a vast range of pathogens, as summarized in the table below.

| Pathogen Category | Number of Strains/Families |

| Viruses | Over 100 strains in 22 viral families lanxess.comjakmarketing.co.ukbiosicurezzaweb.net |

| Bacteria | Over 400 strains lanxess.comjakmarketing.co.ukbiosicurezzaweb.net |

| Fungi | Over 60 strains lanxess.comjakmarketing.co.ukbiosicurezzaweb.net |

Cross-Resistance Potential with Antimicrobial Agents (theoretical considerations)

The theoretical potential for cross-resistance between this compound and conventional antimicrobial agents is largely mitigated by this compound's non-specific oxidative mode of action. Unlike antibiotics that often target specific metabolic pathways or cellular structures, this compound's mechanism involves widespread damage to the microbial cell, making it challenging for microorganisms to develop specific resistance mechanisms that could simultaneously confer resistance to other antimicrobial compounds lanxess.comjakmarketing.co.uklanxess.comspectrumchemical.comlanxess.com.

However, some research indicates that while direct resistance to this compound has not been observed, exposure to sub-lethal concentrations of this compound S can induce phenotypic changes in the antimicrobial susceptibility profiles of certain bacteria to unrelated antimicrobial agents mdpi.com. Specifically, a study reported that some Enterococcus isolates, after exposure to sub-lethal this compound S concentrations, exhibited altered susceptibility to gentamicin (B1671437) mdpi.com. While this observation requires further mechanistic investigation, it highlights the complex interplay between disinfectant exposure and microbial adaptive responses. Such findings emphasize the importance of using disinfectants at appropriate concentrations and under optimal conditions to ensure maximum efficacy and minimize any potential for indirect effects on microbial susceptibility to other antimicrobial agents.

Methodologies for Assessing Virkon’s Efficacy

Neutralization Methods for Residual Disinfectant Validation

Neutralization is a critical step in disinfectant efficacy testing, ensuring that the antimicrobial action of the disinfectant is halted at a specific time point, thereby preventing false-positive results due to continued activity in post-treatment samples. For Virkon, whose primary active ingredient is potassium peroxymonosulfate (B1194676) fishersci.cawikipedia.orgwikipedia.org, specific neutralizing agents are employed.

Common neutralizing agents for this compound include chalk, alkali solutions, or ammonia (B1221849) echemportal.orgamericanelements.comfishersci.ca. In research settings, a mixture of calf serum and sodium bicarbonate has been successfully used to neutralize this compound S nih.gov. Additionally, Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS) demonstrated effective neutralization of 1% and 2% this compound S within 10 seconds, crucial for accurate viral titer determination atamankimya.com.

The purpose of neutralization is to eliminate any toxic effects of the disinfectant on cell lines or viruses, which could otherwise interfere with the accurate assessment of microbial survival atamankimya.com. This step is vital for validating the residual activity of the disinfectant, ensuring that any observed microbial reduction is solely attributable to the defined contact time and not to ongoing disinfectant action. The presence of residual disinfectants can also lead to issues such as chemical interference with subsequent disinfection steps or the potential promotion of resistant microbial profiles if they persist at sub-inhibitory concentrations atamankimya.com.

Standardized Testing Guidelines (e.g., AFNOR guidelines, OECD, EU, U.S. EPA)

To ensure the reliability and comparability of disinfectant efficacy claims, various international and national organizations have developed standardized testing guidelines. These guidelines dictate the specific parameters, challenge organisms, and performance criteria for evaluating disinfectants like this compound.

European Union (EU) Standards (CEN) The European Committee for Standardization (CEN) has established a comprehensive three-phase evaluation process for disinfectant efficacy testing americanelements.comsigmaaldrich.comnih.gov. This tiered approach includes:

Phase 1: Basic Suspension Tests – These preliminary tests verify the intrinsic antimicrobial activity of a product under laboratory conditions americanelements.comnih.gov.

Phase 2, Step 1: Suspension and Surface Tests – These simulate practical usage conditions, assessing bactericidal, fungicidal, sporicidal, and virucidal activities americanelements.comnih.gov.

Phase 2, Step 2: Surface Tests – These evaluate efficacy on surfaces, often incorporating interfering substances to mimic real-world soiling americanelements.comnih.gov.

Phase 3: Field Trials – While not always standardized due to variable conditions, these trials assess product performance in actual use environments americanelements.comnih.gov.

The overarching standard, EN 14885, sets out the general requirements for evaluating the efficacy of antiseptic and disinfectant products in Europe sigmaaldrich.com. Specific EN standards address different types of antimicrobial activity:

Bactericidal Activity: EN 1040, EN 13727, EN 1276, EN 1656, EN 13697 americanelements.comsigmaaldrich.comwikipedia.org.

Fungicidal/Yeasticidal Activity: EN 1275, EN 13624, EN 1650, EN 1657, EN 13697 americanelements.comsigmaaldrich.comwikipedia.org.

Sporicidal Activity: EN 13704, EN 17126 wikipedia.orgnih.gov.

Virucidal Activity: EN 14476, EN 14675 sigmaaldrich.comwikipedia.orgwikipedia.orgwikipedia.org.

These European standards typically specify test conditions such as a temperature of 20°C and a contact time of 5 minutes americanelements.comwikipedia.org. They also mandate testing under both "clean" (e.g., 0.3g/L bovine albumin solution) and "dirty" (e.g., 3g/L bovine albumin solution + 3ml/L erythrocytes) conditions to account for organic load wikipedia.org. A common efficacy criterion for suspension tests is a minimum 5-log reduction for bacteria and a 4-log reduction for fungi. For quantitative surface tests, a 4-log decrease for bacteria and a 3-log decrease for fungi are often required americanelements.com. For virucidal claims under EN 14476, a disinfectant must demonstrate at least a 4-log reduction (99.99% reduction) in viral titer wikipedia.orgwikipedia.org.

AFNOR Guidelines The French Association for Standardization (AFNOR) has historically played a significant role in developing quantitative testing methods for disinfectants nih.gov. Notable AFNOR standards include NF T 72-150 (dilution-neutralization method) and NF T 72-151 (membrane filtration method) for assessing bactericidal efficacy nih.gov. AFNOR NF T 72-190 is also recognized for sporicidal activity testing wikipedia.org.

OECD Guidelines The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the efficacy of biocidal products, emphasizing rigorous scientific testing that simulates real-life conditions atamanchemicals.com. OECD guidelines are frequently referenced in the context of the EU Biocidal Products Regulation (BPR) nih.gov. For instance, OECD 170-4:2012 specifically addresses the activity of disinfectants for swimming pools and spas against microorganisms and viruses. This guideline includes requirements for testing against human pathogen indicators (e.g., Escherichia coli, Enterococcus faecium, Pseudomonas aeruginosa, Legionella pneumophila, Staphylococcus aureus, Adenovirus, Rotavirus), at specific temperatures (25-30°C for pools, 34-36°C for SPAs), and under defined pH conditions. It also recommends the use of interfering substances to simulate human body fluids.

U.S. Environmental Protection Agency (U.S. EPA) Guidelines In the United States, the Environmental Protection Agency (EPA) regulates disinfectants as antimicrobial pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) nih.gov. Manufacturers are required to submit efficacy data to support their product claims for registration nih.gov. The EPA's Product Performance Test Guidelines, specifically the OCSPP 810 series (e.g., OCSPP 810.2200 for disinfectants), provide the framework for these efficacy standards nih.gov.

The EPA often incorporates test methods from organizations like the Association of Official Analytical Chemists (AOAC) and ASTM International (American Society for Testing and Materials) nih.gov. For virucidal claims, recommended test methods include ASTM E1053 and modified AOAC Germicidal Spray Products Test. A key requirement for EPA registration is that efficacy data be generated at the active ingredients' lowest certified limit (LCL) nih.gov. For a basic disinfectant label claim, the EPA typically requires complete inactivation of the test virus or a 3-log10 reduction beyond any observed cytotoxicity.

The following table summarizes key aspects of these standardized testing guidelines:

| Standardizing Body | Key Guidelines/Standards | Test Types/Phases | Efficacy Criteria (General) | Key Considerations |

| EU (CEN) | EN 14885, EN 14476, EN 13727, EN 13624, etc. sigmaaldrich.comwikipedia.orgnih.govwikipedia.org | Phase 1 (Basic Suspension), Phase 2 (Suspension & Surface), Phase 3 (Field Trial) americanelements.comsigmaaldrich.comnih.gov | 5-log reduction (bacteria, suspension); 4-log reduction (fungi, suspension); 4-log reduction (bacteria, surface); 3-log reduction (fungi, surface); 4-log reduction (viruses) americanelements.comwikipedia.orgwikipedia.org | Test conditions (temperature, contact time), interfering substances (clean/dirty) americanelements.comwikipedia.org |

| AFNOR | NF T 72-150, NF T 72-151, NF T 72-190 wikipedia.orgnih.gov | Dilution-neutralization, membrane filtration nih.gov | Quantitative assessment of bactericidal/sporicidal activity wikipedia.orgnih.gov | Focus on quantitative testing nih.gov |

| OECD | OECD 170-4:2012 | Laboratory tests, field tests (for specific applications like pools/spas) | Efficacy against human pathogen indicators; equivalent activity to chlorine derivatives | Simulation of real-life conditions, interfering substances, concentration monitoring atamanchemicals.com |

| U.S. EPA | OCSPP 810 Series (e.g., 810.2200, 810.2300) nih.gov | Utilizes AOAC and ASTM methods (e.g., ASTM E1053, AOAC Use-Dilution Test) nih.gov | Complete inactivation or 3-log10 reduction (viruses); specific log reductions for bacteria | Testing at lowest certified limit (LCL) of active ingredients, GLP compliance nih.gov |

Compound Names and PubChem CIDs

Environmental Dynamics and Degradation Pathways of Virkon Components

Biodegradation of Organic Components

The formulation of Virkon includes organic components that are classified as readily biodegradable. Independent studies conducted in accordance with OECD and EU test methods have confirmed this biodegradability syndel.comlanxess.comlanxess.comlanxess.comsciquip.co.ukbiosicurezzaweb.netviralfx.com.au. This indicates that the organic constituents of this compound are broken down by biological processes in the environment, reducing their potential for long-term accumulation. For instance, similar oxygen-based disinfectants containing organic acids, such as hydroxybutanedioic acid (malic acid), are known to degrade rapidly in the environment due to the presence of abundant organisms viralfx.com.au.

Decomposition of Active Ingredients into Naturally Occurring Substances (e.g., potassium salts, oxygen)

The primary active ingredient in this compound is potassium peroxymonosulfate (B1194676), often found as a triple salt (2KHSO₅·KHSO₄·K₂SO₄), also known by trade names like Oxone™ or KMPS syndel.comviralfx.com.auatamanchemicals.comwikipedia.orgatamankimya.comatamankimya.comamericanelements.com. This inorganic peroxygen compound undergoes decomposition through various routes in natural systems, including soil and water syndel.comlanxess.comlanxess.comlanxess.comsciquip.co.ukbiosicurezzaweb.netviralfx.com.au. The decomposition process leads to the formation of innocuous, naturally occurring substances such as potassium sulfate (B86663) and oxygen syndel.comlanxess.comlanxess.comlanxess.comsciquip.co.ukbiosicurezzaweb.netviralfx.com.auatamankimya.com.

Catalytic decomposition of potassium peroxymonosulfate can be accelerated by the presence of transition metal salts like iron, copper, manganese, cobalt, and nickel, which are naturally found in soil and water syndel.comviralfx.com.auatamankimya.com. Heterogeneous catalytic decomposition can also occur on particles such as clay in soil or sediment syndel.comviralfx.com.au. Other potential decomposition products, particularly under thermal decomposition or burning conditions, may include carbon dioxide, carbon monoxide, nitrogen oxides, sulfur oxides, phosphorus oxides, halogenated compounds, metal oxides, chlorine, and hypochlorites cvear.comhorticentre.co.nzgov.mb.caepa.ie.

Impact on Aquatic and Terrestrial Ecosystems

While this compound is a powerful disinfectant, its impact on aquatic and terrestrial ecosystems is generally localized due to its rapid degradation syndel.com. Concentrated forms of this compound can be harmful to aquatic life with long-lasting effects horticentre.co.nzepa.ie. However, dilution and natural water currents significantly reduce its impact on aquatic wildlife syndel.com.

Research indicates varying levels of toxicity to different aquatic organisms. For example, a 2% this compound S solution caused 100% mortality in New Zealand mud snails (Potamopyrgus antipodarum) after 20 minutes of exposure at 15°C and 22°C, while a 1% solution achieved total mortality only at the lower temperature cambridge.org. Similarly, 2% this compound S was highly effective against quagga mussels (Dreissena rostriformis bugensis) cambridge.org. Studies on mosquito larvae demonstrated that disinfection with this compound Aquatic could lead to significant mortality, with 4% concentrations causing total mortality at exposure durations exceeding one minute, and 1% concentrations at five minutes reabic.net.

Table 1: this compound's Impact on Aquatic Invertebrates

| Organism | This compound Concentration | Exposure Duration | Mortality Rate | Temperature | Source |

| New Zealand Mud Snail | 2% this compound S | 20 minutes | 100% | 15°C and 22°C | cambridge.org |

| New Zealand Mud Snail | 1% this compound S | 20 minutes | 100% | 15°C | cambridge.org |

| Quagga Mussel | 2% this compound S | Not specified | Highly effective | Not specified | cambridge.org |

| Mosquito Larvae | 4% this compound Aquatic | >1 minute | Total mortality | Not specified | reabic.net |

| Mosquito Larvae | 1% this compound Aquatic | >5 minutes | Total mortality | Not specified | reabic.net |

For fish, studies on steelhead trout (Oncorhynchus mykiss) indicated a low risk if residues of this compound Aquatic remained on equipment or from accidental spills at recommended effective concentrations (e.g., 20 mg/L) researchgate.netresearchgate.net. However, it is generally advised that this compound should not be discharged into lakes, streams, ponds, estuaries, oceans, or other waters unless in accordance with permit requirements and prior notification of authorities pipevet.comepa.gov.

In terrestrial ecosystems, the impact is also mitigated by degradation. While this compound S has shown limited effectiveness against terrestrial insects like the yellow mealworm eggs in some studies, its primary degradation mechanisms are abiotic, leading to simple inorganic salts syndel.comcambridge.org. When used in areas near sensitive habitats, such as amphibian breeding sites, specific precautions are recommended, including disinfecting at least 6 meters away from the water body and preventing the solution from contacting the soil iasregulation.be.

Influence on Wastewater Treatment Facilities

Independent studies have demonstrated that diluted this compound, when used according to directions, is not expected to pose a threat to sewage treatment facilities lanxess.comlanxess.comlanxess.combiosicurezzaweb.netepa.govfishersci.co.ukvioxten.com. The product's oxygen-based chemistry, comprising simple inorganic salts and organic acids, decomposes into harmless metabolites during biodegradation, which is compatible with wastewater treatment processes lanxess.comviralfx.com.au. However, it is a regulatory requirement to notify the local sewage treatment plant authority before discharging effluent containing this compound into sewer systems pipevet.comepa.gov.

Environmental Persistence Assessment

This compound is not considered persistent in the environment syndel.comlanxess.comlanxess.comlanxess.combiosicurezzaweb.netvioxten.com. This classification is based on standard European processes for the classification and labeling of chemical preparations lanxess.comlanxess.comlanxess.combiosicurezzaweb.netvioxten.com. The active ingredient readily degrades in natural systems, including soil, fresh water, sea water, and sediments syndel.comlanxess.comlanxess.comlanxess.combiosicurezzaweb.net. Furthermore, sodium chloride, a component of this compound, is unlikely to bioaccumulate gov.mb.ca. Products with similar chemical compositions to this compound Aquatic have been used extensively for decades in various agricultural applications and are not considered to persist in the environment syndel.com.

Comparative Efficacy of Virkon with Other Disinfectant Chemistries

Comparison with Aldehyde-Based Disinfectants (e.g., Glutaraldehyde)

Aldehyde-based disinfectants, such as glutaraldehyde (B144438), are known for their broad-spectrum antimicrobial activity, including sporicidal effects. Comparative studies between Virkon and glutaraldehyde have highlighted differences in their performance, particularly concerning the speed of action and efficacy against bacterial spores.

In-vitro assessments have shown that 2% alkaline glutaraldehyde is more active against vegetative bacteria, fungi, and bacterial spores than 1% this compound. nih.gov One study evaluating the disinfection of dental instruments found that glutaraldehyde killed all vegetative bacteria within one minute after cleaning, whereas this compound required up to 15 minutes to achieve a significant reduction in microbial count. nih.gov The difference in sporicidal activity was even more pronounced; the glutaraldehyde-based product killed Bacillus subtilis spores within 4-5 hours, while this compound took nearly 20 hours to achieve the same result. nih.gov

Another study comparing the in-vitro efficacy of this compound with glutaraldehyde calculated a "glutaraldehyde coefficient" of 1.00 for this compound, suggesting comparable activity under the specific test conditions. researchgate.netnih.gov However, it is generally acknowledged that while this compound is a potent disinfectant, glutaraldehyde may be recommended for high-level disinfection or chemical sterilization where rapid and potent sporicidal activity is paramount. nih.gov

Interactive Data Table: this compound vs. Glutaraldehyde Efficacy

| Feature | This compound (1% Peroxygen) | Glutaraldehyde (2% Alkaline) | Reference |

| Time to kill vegetative bacteria | ~15 minutes | < 1 minute | nih.gov |

| Time to kill Bacillus subtilis spores | ~20 hours | 4-5 hours | nih.gov |

| General Activity | Broad-spectrum | High-level, sporicidal | nih.govnih.gov |

Comparison with Chlorine-Based Disinfectants (e.g., Sodium Hypochlorite)

Sodium hypochlorite, a common chlorine-based disinfectant (bleach), is widely used due to its potent antimicrobial properties and affordability. When comparing this compound with sodium hypochlorite, several factors come into play, including their efficacy against different microorganisms and their performance in the presence of organic matter.

A key differentiator is the effect of organic matter. Hypochlorite is rapidly inactivated by organic soil, meaning its efficacy is significantly reduced in "dirty" conditions, making pre-cleaning essential. syndel.com In contrast, this compound solutions are more tolerant to the presence of organic matter. syndel.com Furthermore, sodium hypochlorite solutions are unstable and can be corrosive to metals, whereas this compound exhibits greater material compatibility. syndel.com

Interactive Data Table: this compound vs. Sodium Hypochlorite Efficacy Against Various Microorganisms

| Microorganism | 1% this compound Efficacy | 0.525% Sodium Hypochlorite Efficacy | 3% this compound Efficacy | Reference |

| Staphylococcus aureus | Effective | No significant difference from 1% this compound | - | nih.govnih.gov |

| Pseudomonas aeruginosa | Effective | No significant difference from 1% this compound | - | nih.govnih.gov |

| Candida albicans | Effective | No significant difference from 1% this compound | - | nih.govnih.gov |

| Bacillus subtilis | Not effective | Effective | No significant difference from 0.525% Sodium Hypochlorite | nih.govnih.gov |

Comparison with Quaternary Ammonium (B1175870) Compounds (QACs)

One of the notable differences in performance between this compound and QACs is their efficacy at low temperatures. The activity of some disinfectants, including those based on QACs and glutaraldehyde/QAC mixtures, can decrease as temperatures fall. lanxess.com In contrast, this compound has been shown to remain effective against disease-causing organisms at cold temperatures, such as 4°C, without needing an increase in concentration or contact time. lanxess.com This makes this compound a more reliable choice for biosecurity in agricultural settings during colder months. lanxess.com

In terms of virucidal activity, QACs have been reported to be effective against some non-enveloped viruses, but ineffective against others like feline calicivirus and parvoviruses. researchgate.net

Comparison with Hydrogen Peroxide and Accelerated Hydrogen Peroxide (AHP)

Hydrogen peroxide is an oxidizing agent with broad-spectrum antimicrobial activity. Accelerated Hydrogen Peroxide (AHP) formulations include surfactants and other ingredients that enhance its germicidal potency and cleaning performance.

Comparative data between this compound S (a potassium peroxymonosulfate-based formulation) and an AHP-based product (Peroxigard®) indicates that the AHP product has faster fungicidal, bactericidal, and virucidal action (5 minutes) compared to this compound S (10 minutes). peroxigard.com AHP is also noted for its excellent cleaning capabilities. peroxigard.com

A study evaluating the disinfectant efficacy of high-volume directed mist application of a 4.25% AHP solution and a 2% this compound-S solution in a large animal hospital found that both were effective at reducing colony-forming units (CFUs) of Staphylococcus aureus, Salmonella enterica, and Pseudomonas aeruginosa. nih.gov The reduction in CFUs was generally largest for a double application of this compound-S, although the differences were not always statistically significant. nih.gov This suggests that for certain applications, both chemistries can be effective, with performance influenced by the application method and the specific pathogens present. nih.gov

Interactive Data Table: this compound® S vs. Accelerated Hydrogen Peroxide (AHP)

| Feature | This compound® S | Accelerated Hydrogen Peroxide (AHP) | Reference |

| Active Ingredient | Potassium Peroxymonosulfate (B1194676) (21.41%), Sodium Chloride (1.5%) | Hydrogen Peroxide (4.25%) | peroxigard.com |

| Bactericidal/Virucidal/Fungicidal Contact Time | 10 minutes | 5 minutes | peroxigard.com |

| Diluted Shelf Life | 7 days | 90 days | peroxigard.com |

Efficacy Differences Based on Test Methodology and Conditions

The measured efficacy of any disinfectant, including this compound, is highly dependent on the test methodology and the conditions under which it is evaluated. Factors such as the presence of organic matter, water hardness, temperature, contact time, and the specific microbial strains used can all significantly influence the outcome.

For instance, independent testing of this compound S and this compound LSP against the African Swine Fever (ASF) virus was conducted in the presence of high organic soiling, hard water, and at a low temperature (10°C) to simulate real-world "on-farm" conditions. lanxess.com Under these challenging conditions, this compound S was able to kill the virus in 5 minutes at a 1:200 dilution. lanxess.com

Studies have also shown that when organic matter is present, longer contact times may be necessary for disinfectants to be effective. researchgate.net The choice of test organism is also critical, as some bacteria exhibit greater resistance. For example, one study found that a particular strain of E. coli was significantly more resistant to this compound than another. biorxiv.org Therefore, standardized test settings may not always reflect the performance of a disinfectant in a real-world research laboratory or field setting. nih.gov It is crucial to consider these variables when interpreting efficacy data and selecting a disinfectant for a specific application.

Research Gaps and Future Directions in Virkon Studies

Advanced Modeling of Disinfection Kinetics under Complex Organic Loads

While Virkon's efficacy has been demonstrated across various organic challenge levels, a significant research gap exists in the development of advanced predictive models for its disinfection kinetics under complex organic loads lanxess.comjakmarketing.co.uksimply2pets.comnrm.co.nzresearchgate.netbiosicurezzaweb.net. Current understanding often relies on empirical testing with general organic matter classifications. Future studies should focus on elucidating the specific chemical interactions between this compound's active components and diverse organic compounds (e.g., proteins, lipids, carbohydrates) found in real-world environments. This would involve developing sophisticated mathematical and computational models that can accurately predict the disinfectant's performance based on the specific composition and concentration of organic matter, temperature, pH, and contact time. Such models would enable more precise application strategies, minimizing disinfectant use while maximizing efficacy.

Real-World Efficacy Evaluation in Diverse Environmental Settings

This compound has demonstrated proven efficacy in various "real-world" biosecurity challenges, including livestock production and transportation facilities syndel.comsyndel.comlanxess.comjakmarketing.co.uksimply2pets.comnrm.co.nzbiosicurezzaweb.net. However, comprehensive real-world efficacy evaluations across an even broader spectrum of diverse environmental settings are still needed. This includes assessing its performance in varied climatic conditions, different surface materials beyond typical laboratory or farm surfaces (e.g., porous materials, aged surfaces), and unique ecological niches (e.g., specific soil types, aquatic ecosystems with varying water chemistries) researchgate.netresearchgate.netjzar.orgcambridge.org. Research should move beyond controlled laboratory conditions to robust field trials that account for the inherent variability and complexities of different environments, providing a more holistic understanding of this compound's effectiveness in practical scenarios.

Long-Term Ecological Impact Assessments of Repeated Applications

This compound's oxygen-based chemistry is known to decompose into naturally occurring substances like potassium salts and oxygen, with its major organic components classified as readily biodegradable researchgate.netlanxess.comlanxess.com. Hydrogen peroxide, a component of peroxygen compounds, also degrades into water and oxygen nih.govkismettechnologies.comepa.govredox.com. Despite claims of minimal environmental impact and low risks to aquatic organisms, there is a need for more in-depth, long-term ecological impact assessments of repeated this compound applications researchgate.netjzar.org. Future research should investigate the cumulative effects of its degradation products on microbial communities, soil fertility, aquatic biodiversity, and non-target organisms over extended periods. This includes studying potential chronic toxicity, bioaccumulation, and subtle shifts in ecosystem dynamics that might not be apparent in short-term studies, as some research has suggested weak negative effects on amphibian embryos researchgate.net.

Development of Novel Detection Methods for Active this compound Components

The active ingredient in this compound is potassium peroxymonosulfate (B1194676), and existing analytical methods for its detection include gravimetric analysis, titration, gas chromatography, HPLC, and mass spectrometry, with some colorimetric or spectrophotometric methods also available atamankimya.comgoogle.comfengchengroup.comresearchgate.net. However, a critical research gap lies in the development of novel, highly sensitive, selective, and rapid detection methods for active this compound components and their key degradation products in complex environmental matrices such as surfaces, water, and soil. Such methods would be invaluable for monitoring residual disinfectant activity, ensuring proper application concentrations, and accurately assessing environmental fate and impact. The aim is to develop field-deployable technologies that can provide real-time data on this compound's presence and activity.

Exploration of this compound's Interaction with Emerging Pathogens and Antimicrobial Resistance

This compound has demonstrated broad-spectrum efficacy against a wide range of viruses, bacteria, and fungi, and is reported to be less likely to induce acquired resistance compared to some other disinfectants syndel.comsyndel.comahpd.calanxess.comjakmarketing.co.uksimply2pets.comchemicalpharm.comlanxess.comnrm.co.nzbiosicurezzaweb.netnih.govnih.govnrm.co.nzbonyfarma.com. It has shown effectiveness against resistant Salmonella strains and SARS-CoV-2 jakmarketing.co.uksimply2pets.combonyfarma.comnih.gov. Nevertheless, continuous and proactive research is needed to explore this compound's interactions with newly emerging and re-emerging pathogens, particularly those exhibiting novel resistance mechanisms. This includes investigating whether prolonged or sub-lethal exposure to this compound could, over time, contribute to the selection pressure for disinfectant or antimicrobial resistance in microbial populations, despite current evidence suggesting otherwise. Understanding these dynamics is crucial for maintaining this compound's long-term effectiveness in biosecurity strategies.

Synergistic Effects of this compound with Other Biocidal or Cleaning Agents

This compound itself is a synergistic blend of components, including peroxygen compounds, surfactants, and organic acids syndel.comwikipedia.orgsyndel.comahpd.cafarmlands.co.nzresearchgate.netlanxess.com. Research into the synergistic effects of this compound when combined with other biocidal or cleaning agents represents a promising future direction. Studies have shown synergistic effects with other peroxygen compounds like hydrogen peroxide and peracetic acid, and with certain organic acids google.comresearchgate.netnih.govvirox.com. Future investigations should focus on systematically evaluating combinations of this compound with other disinfectants, novel antimicrobial compounds, or advanced cleaning formulations. The goal is to identify combinations that could enhance efficacy, shorten contact times, allow for lower active ingredient concentrations, or improve cleaning performance, while also carefully assessing any potential negative interactions or environmental implications of such combined approaches.

Q & A

Q. Advanced Approach :

- Genomic Analysis : RNA sequencing to identify upregulated efflux pumps or detoxification genes .

- Biofilm Models : Use microtiter assays to test this compound efficacy against resistant biofilm phenotypes .

What methodologies resolve contradictions in this compound’s environmental persistence data across studies?

Answer:

Contradictions often stem from variable pH, organic load, or temperature. Mitigation strategies:

- Controlled Replication : Standardize OECD guidelines for disinfectant testing.

- Multivariate Analysis : Use PCA (principal component analysis) to identify dominant factors (e.g., organic matter reduces this compound activity) .

How should researchers design studies to evaluate this compound’s efficacy in real-world settings (e.g., veterinary hospitals)?

Answer:

- Field Trials : Use crossover designs comparing this compound to placebo in alternating time blocks.

- Data Collection : Swab surfaces pre-/post-treatment and quantify CFUs with Poisson regression .

- Ethical Compliance : Obtain institutional approval for pathogen use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.